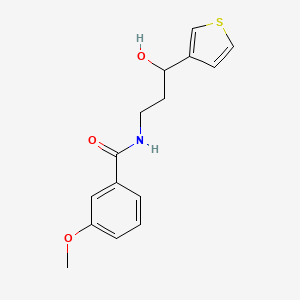

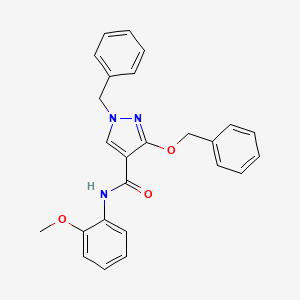

4-((3,4-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to play an important role in the treatment of various diseases and show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, a convenient reaction scheme has been developed for obtaining 3,4-di(methylene)tetrahydrothiophene-1,2-dioxide from the readily available 3,4-dimethyl-2,4-dihydrothiophene-1,1-dioxide .Molecular Structure Analysis

Thiazines are heterocycles having sulphur or nitrogen atoms or both of them are the general features present in the structures of most of the pharmaceutical and natural compounds . They also act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms and are thus used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .Chemical Reactions Analysis

The chemistry and physical properties of molecules with this particular heterocycle are most commonly discussed in light of ethanol addition reactions and electroreduction of 3-methyl-4-phenyl and 3,4-dimethyl derivatives in acetonitrile and ethanol .Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis of Benzothiazepines

Researchers have developed methods for synthesizing novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating sulfonyl groups. These compounds are synthesized through reactions involving sulfonyl chloride derivatives, demonstrating the versatility of sulfonyl-containing compounds in organic synthesis (Chhakra et al., 2019).

Tautomeric Behavior Investigation

Sulfonamide derivatives, including those related to the query compound, have been studied for their tautomeric behavior using spectroscopic methods. Such research is crucial for understanding the pharmaceutical and biological activities of these molecules (Erturk et al., 2016).

Applications in Materials Science

Polymer Synthesis

The synthesis of polyamide-sulfonamides through ring-opening polyaddition of bis(thiazetidinone 1,1-dioxides) demonstrates the utility of sulfone-containing heterocycles in creating new polymers with potential applications in materials science (Imai et al., 1979).

Anion Exchange Membranes

Sulfonated block copolymers containing fluorenyl groups have been synthesized, showing high proton conductivity and potential for fuel-cell applications. This highlights the role of sulfone groups in developing functional materials for energy technology (Bae et al., 2009).

Mechanism of Action

Target of Action

Compounds similar to “4-((3,4-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” often target enzymes or receptors in the body. For example, some thiazine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation .

Biochemical Pathways

If it does inhibit cdk2 like some thiazine derivatives, it could affect cell cycle progression and potentially induce apoptosis .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it does inhibit CDK2, it could potentially have anti-cancer effects by inhibiting cell proliferation .

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c1-15-8-9-18(14-16(15)2)26(23,24)20-11-10-19(25(21,22)13-12-20)17-6-4-3-5-7-17/h3-9,14,19H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIACJMJVASQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2966121.png)

![7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2966122.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2966129.png)

![N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2966130.png)

![2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2966135.png)

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2966138.png)

![9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2966140.png)

![Ethyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2966141.png)